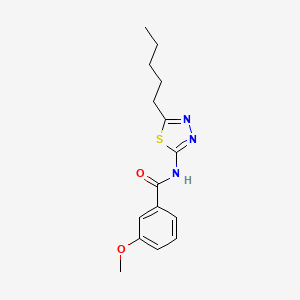![molecular formula C13H19NO3 B12489794 {4-[(Tert-butylamino)methyl]phenoxy}acetic acid](/img/structure/B12489794.png)
{4-[(Tert-butylamino)methyl]phenoxy}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(tert-butylamino)methyl]phenoxyacetic acid is a synthetic organic compound that belongs to the class of phenoxyacetic acids. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and chemical research. The structure of 4-[(tert-butylamino)methyl]phenoxyacetic acid consists of a phenoxyacetic acid backbone with a tert-butylamino methyl group attached to the para position of the phenyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(tert-butylamino)methyl]phenoxyacetic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the phenoxyacetic acid derivative. This can be achieved through the reaction of phenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Introduction of tert-Butylamino Group: The tert-butylamino group is introduced through a nucleophilic substitution reaction. This involves the reaction of the phenoxyacetic acid derivative with tert-butylamine under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure 4-[(tert-butylamino)methyl]phenoxyacetic acid.
Industrial Production Methods
In an industrial setting, the production of 4-[(tert-butylamino)methyl]phenoxyacetic acid may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include:
Batch Reactors: These are used for smaller-scale production where precise control over reaction conditions is required.
Continuous Flow Reactors: These are employed for large-scale production, offering advantages such as consistent product quality and efficient use of resources.
Análisis De Reacciones Químicas
Types of Reactions
4-[(tert-butylamino)methyl]phenoxyacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenoxyacetic acid moiety can undergo substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
4-[(tert-butylamino)methyl]phenoxyacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of herbicides and other agrochemicals due to its bioactive properties.
Mecanismo De Acción
The mechanism of action of 4-[(tert-butylamino)methyl]phenoxyacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, in agricultural applications, it may act as a herbicide by disrupting the normal growth processes of weeds. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
4-[(tert-butylamino)methyl]phenoxyacetic acid can be compared with other phenoxyacetic acid derivatives, such as:
4-methyl-phenoxyacetic acid: Known for its herbicidal properties.
4-acetyl-phenoxyacetic acid: Exhibits good electrophilic properties and herbicidal activity.
4-tert-butyl-phenoxyacetic acid: Similar in structure but lacks the amino group, affecting its reactivity and applications.
The uniqueness of 4-[(tert-butylamino)methyl]phenoxyacetic acid lies in the presence of the tert-butylamino group, which imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C13H19NO3 |
|---|---|
Peso molecular |
237.29 g/mol |
Nombre IUPAC |
2-[4-[(tert-butylamino)methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)14-8-10-4-6-11(7-5-10)17-9-12(15)16/h4-7,14H,8-9H2,1-3H3,(H,15,16) |
Clave InChI |
NVVZCPTWNIMBEB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NCC1=CC=C(C=C1)OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-5,10-dioxo-4-(quinolin-4-yl)-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B12489717.png)
![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl thiophen-2-ylacetate](/img/structure/B12489720.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B12489729.png)
![2-iodo-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12489738.png)
![Methyl 3-{[(3-chlorophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12489744.png)

![N-[4-(dimethylamino)phenyl]-4-(1H-indol-3-yl)butanamide](/img/structure/B12489751.png)
![4-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B12489753.png)
![8-Tert-butyl-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine](/img/structure/B12489756.png)
![Ethyl 2-{[(4-chlorophenyl)carbonyl]amino}-4-(2,3-dihydro-1,4-benzodioxin-2-yl)thiophene-3-carboxylate](/img/structure/B12489762.png)
![5-({3-Bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12489765.png)
![2-({3-[(Thiophen-2-ylmethyl)amino]propyl}amino)ethanol](/img/structure/B12489767.png)
![1-[2-(methoxycarbonyl)-4-nitrophenyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B12489771.png)
![1-[2-chloro-5-(trifluoromethyl)phenyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B12489785.png)
